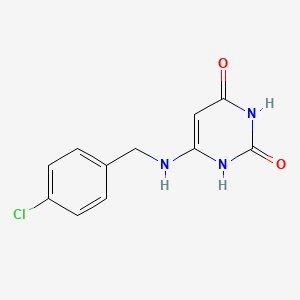

6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorobenzylamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-chlorobenzylamine with pyrimidine-2,4-dione under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine compounds.

Aplicaciones Científicas De Investigación

6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: A compound with similar structural features and biological activities.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

Uniqueness

6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the 4-chlorobenzylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a 4-chlorobenzylamino substituent, which plays a crucial role in its interaction with biological targets.

- IUPAC Name : 6-[(4-chlorophenyl)methylamino]-1H-pyrimidine-2,4-dione

- Molecular Formula : C11H10ClN3O2

- Molecular Weight : 237.67 g/mol

- CAS Number : 21333-15-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to significant biological effects. The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of phosphodiesterase (PDE) inhibition, which is relevant in treating conditions like cancer and parasitic infections .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds with similar structures to this compound. For instance:

- Compounds exhibiting similar pyrazolopyrimidine structures have shown significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .

- The mechanism involves apoptosis induction and cell cycle arrest, indicating that these compounds may serve as effective therapeutic agents in oncology .

Antiparasitic Activity

Research indicates that derivatives of pyrimidine compounds can act against protozoan parasites such as Cryptosporidium parvum. The inhibition of PDEs has been identified as a promising strategy for developing new antiparasitic therapies. For example:

- In vivo studies demonstrated that certain pyrazolopyrimidine PDE inhibitors displayed potent activity against C. parvum, suggesting that structural modifications similar to those found in this compound could enhance efficacy against parasitic infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- The presence of the chlorobenzyl group enhances lipophilicity and facilitates better binding to enzyme active sites.

- Variations in the substituents on the pyrimidine ring and the benzyl group can lead to different biological profiles and potencies.

Table: Biological Activity Summary

Propiedades

IUPAC Name |

6-[(4-chlorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZFTZJBBAANGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308977 | |

| Record name | 6-{[(4-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21333-15-3 | |

| Record name | NSC210512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-{[(4-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.